Tetrabenzylzirconium

Übersicht

Beschreibung

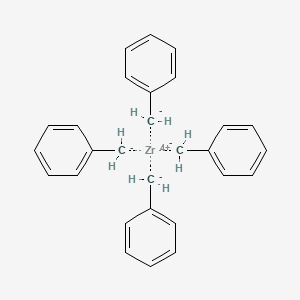

- Tetrabenzylzirconium is an organozirconium compound with the formula Zr (CH₂C₆H₅)₄.

- The molecule features diamagnetic Zr (IV) bonded to four benzyl ligands.

- It is an orange air- and photo-sensitive solid, soluble in hydrocarbon solvents.

- Tetrabenzylzirconium serves as a precursor to catalysts for the polymerization of olefins.

Synthesis Analysis

- Tetrabenzylzirconium is prepared by combining benzylmagnesium chloride and zirconium tetrachloride in diethyl ether.

Molecular Structure Analysis

- X-ray crystallography reveals that the benzyl ligands are highly flexible.

- Different polymorphs exhibit varying coordination modes, with some featuring four η²-ligands and others having two η¹- and two η²-benzyl ligands.

Chemical Reactions Analysis

- Tetrabenzylzirconium readily undergoes protonolysis, e.g., with hydrogen chloride:

Zr (CH₂C₆H₅)₄ + HCl → Zr (CH₂C₆H₅)₃Cl + CH₃C₆H₅ - It shows catalytic activity in the polymerization of α-olefins.

Physical And Chemical Properties Analysis

- Appearance: Orange solid

- Density: 1.34-1.39 g/cm³

- Melting Point: 116°C (decomposes)

- Solubility: Soluble in hydrocarbon solvents

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- Tetrabenzylzirconium exhibits a unique molecular structure with a distorted tetrahedral coordination of its benzyl groups, which are sigma-bonded to the metal atom. This structural peculiarity has been observed at temperatures as low as -40 °C (Davies et al., 1971).

Polymerization Catalyst

- It serves as an effective catalyst for the polymerization of propylene, contributing to the production of polymers with increased isotacticity and molecular weight. This application is significant in the field of polymer science and engineering (Soga et al., 1977).

- In olefin polymerization, tetrabenzylzirconium acts as a co-catalyst with magnesium chloride-supported titanium catalysts, enhancing the polymerization process and quality of the resulting polypropylene (Galimberti et al., 1993).

Interaction with Lewis Base Adducts

- The interaction of tetrabenzylzirconium with various Lewis bases, such as pyridine and quinoline, has been studied using NMR spectroscopy. This research contributes to a deeper understanding of its chemical behavior in different environments (Felten & Anderson, 1972).

Organometallic Chemistry

- Tetrabenzylzirconium's organometallic properties have been extensively researched, contributing to the field of organometallic chemistry. Its interaction with various compounds and elements, including thorium, is of particular interest (Köhler et al., 1974).

Advanced Materials and Chemical Vapor Deposition

- Tetrabenzylzirconium has been studied in the context of aerosol-assisted metalorganic chemical vapor deposition (MOCVD) for the growth of thin films, specifically zirconium carbide (ZrC), indicating its potential in advanced material synthesis (Won et al., 2007).

Environmental Applications

- Its derivatives have been investigated for environmental applications, such as arsenic removal from water. This demonstrates the potential of tetrabenzylzirconium-based materials in environmental remediation technologies (Luo et al., 2016).

Safety And Hazards

- Flammable solid

- Causes skin and eye irritation

- May cause respiratory irritation

- Handle under inert gas

- Store in a well-ventilated place

Zukünftige Richtungen

- Further research on its catalytic applications and potential in polymerization processes.

Please note that this analysis is based on available information, and future research may uncover additional insights. If you need further details or have any specific questions, feel free to ask! 😊

Eigenschaften

IUPAC Name |

methanidylbenzene;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLMQGXOMLSFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabenzylzirconium | |

CAS RN |

24356-01-2 | |

| Record name | Tetrabenzylzirconium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)

![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)